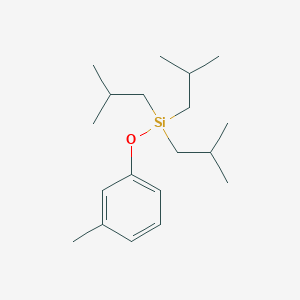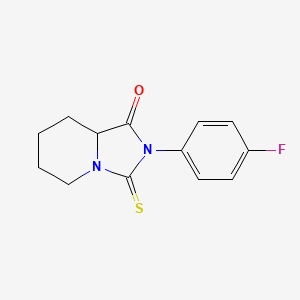![molecular formula C15H22N4 B14618163 3-Nonylpyrido[3,2-E][1,2,4]triazine CAS No. 59850-35-0](/img/structure/B14618163.png)
3-Nonylpyrido[3,2-E][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nonylpyrido[3,2-E][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. It is characterized by a pyridine ring fused with a triazine ring and a nonyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonylpyrido[3,2-E][1,2,4]triazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a nonyl-substituted pyridine derivative with a triazine precursor in the presence of a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Nonylpyrido[3,2-E][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The nonyl group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-Nonylpyrido[3,2-E][1,2,4]triazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Nonylpyrido[3,2-E][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Nonylpyrido[3,2-E][1,2,4]triazine include other triazine derivatives such as:
- 1,2,4-Triazine-3-amine derivatives
- Triazolo-triazine derivatives
- Tetrazine derivatives
Uniqueness
The presence of the nonyl group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
59850-35-0 |
|---|---|
Molecular Formula |
C15H22N4 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
3-nonylpyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C15H22N4/c1-2-3-4-5-6-7-8-11-14-17-13-10-9-12-16-15(13)19-18-14/h9-10,12H,2-8,11H2,1H3 |
InChI Key |
WHDGRRRBXDBCCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NC2=C(N=CC=C2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


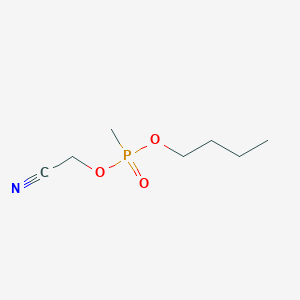
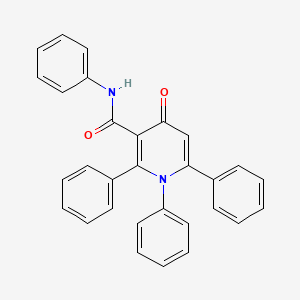

![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
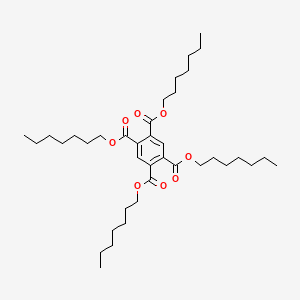
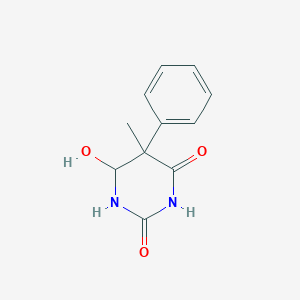
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
